rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis

Peptidomimetics β-turn nucleators Conformational analysis

rac-(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride (cis) is a stereochemically defined, racemic β-amino acid building block essential for inducing type VI β-turn structures in peptidomimetics—a conformational feature not accessible with the trans isomer. Supplied as the ready-to-use hydrochloride salt (≥95% purity), it eliminates salt-exchange steps for solid-phase synthesis. Ideal for chiral SFC/HPLC method development (1:1 enantiomer ratio) and as a key intermediate in FXR receptor modulator programs. Procure this specific cis diastereomer to avoid conformational ambiguity in your lead optimization pipeline.

Molecular Formula C6H12ClNO3
Molecular Weight 181.6
CAS No. 1807939-71-4
Cat. No. B6263328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis
CAS1807939-71-4
Molecular FormulaC6H12ClNO3
Molecular Weight181.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(3R,6S)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride, cis (CAS 1807939-71-4): A Racemic Cyclic β-Amino Acid Scaffold with Defined cis Stereochemistry


rac-(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride, designated as the cis diastereomer, is a racemic cyclic β-amino acid hydrochloride salt (C₆H₁₂ClNO₃, MW 181.62) in which the methyl substituent at the 6-position and the carboxylic acid group at the 3-position reside on the same face of the morpholine ring [1]. The compound belongs to the class of C-substituted morpholine-3-carboxylic acids, a family of conformationally constrained amino acid surrogates widely employed as turn-inducing building blocks in peptidomimetic design and as chiral scaffolds in medicinal chemistry [2]. Commercially, it is supplied at a minimum purity of 95% and is intended exclusively for laboratory research use .

Why rac-(3R,6S)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride, cis Cannot Be Replaced by Other 6-Methylmorpholine-3-carboxylic Acid Isomers


The family of 6-methylmorpholine-3-carboxylic acids comprises four possible stereochemical configurations—(3R,6S), (3S,6R), (3R,6R), and (3S,6S)—which fall into two relative stereochemical series: cis and trans. Peer-reviewed conformational analysis of morpholine-3-carboxylic acid (Mor)-containing tetrapeptides has demonstrated that the chirality of the cyclic amino acid at the i+1 position directly dictates the type of folded structure adopted, with the cis (heterochiral) Mor isomer showing a strong preference for a type VI β-turn structure that is entirely absent for the trans (homochiral) counterpart [1]. Furthermore, the cis versus trans relative geometry alters the spatial orientation of the carboxylic acid and methyl substituents on the six-membered ring, modifying hydrogen-bonding capacity and solubility, which in turn affects both solid-phase peptide coupling efficiency and downstream molecular recognition [2]. Simply substituting one diastereomer for another—or using a stereochemically undefined mixture—introduces conformational ambiguity that cannot be resolved by downstream purification, as the folded architecture of the final peptidomimetic is encoded by the stereochemistry of the building block [3].

Quantitative Differentiation Evidence for rac-(3R,6S)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride, cis vs. Closest Analogs


Cis vs. Trans Relative Stereochemistry: Conformational Preference for Type VI β-Turn Folded Structure

The L-morpholine-3-carboxylic acid (L-Mor) residue, which shares the cis relative configuration characteristic of the (3R,6S) diastereomer, exhibits a distinct conformational profile compared to its trans counterparts. NMR and molecular modeling of model tetrapeptides revealed that the cis (heterochiral) L-Mor-containing peptide exclusively populates a type VI β-turn structure via the cis amide rotamer, while the trans (homochiral) D-Mor-containing peptide does not experience any turn structure or intramolecular hydrogen bond [1]. This stereochemistry-dependent folding difference is maintained with respect to the reference proline-containing peptides, establishing that the cis geometry confers a unique conformational asset absent in trans diastereomers [1].

Peptidomimetics β-turn nucleators Conformational analysis

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base Forms

The hydrochloride salt of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid (MW 181.62, Cl content ~19.5% w/w) provides enhanced aqueous solubility compared to the free base form (MW 145.16) by protonation of the morpholine secondary amine (predicted pKa ~7.9–8.5 for the conjugate acid of morpholine nitrogen [1]). The free base (3R,6S)-6-methylmorpholine-3-carboxylic acid (CAS 1820575-52-7) is reported as a solid that requires organic co-solvent or pH adjustment for dissolution, while the hydrochloride salt is freely soluble in water . The hydrochloride form is the standard commercial format (minimum 95% purity) supplied by multiple vendors and is recommended for direct use in aqueous biological assay buffers and peptide coupling reactions without additional salt metathesis .

Solubility Formulation Salt selection

Racemic Nature Provides a Defined Achiral Baseline for Enantioselective Method Development

This compound is supplied as the racemic mixture of (3R,6S) and (3S,6R) enantiomers (the 'rac-' designation), both of which share the cis relative configuration. The racemic nature is explicitly confirmed by the IUPAC name suffix 'rel-' (relative stereochemistry) and by the CAS registry entry . In contrast, single-enantiomer cis forms such as (3S,6R)-6-methylmorpholine-3-carboxylic acid hydrochloride (CAS 2237216-22-5) are also commercially available but at higher cost. The racemic cis mixture serves as an ideal achiral control in enantioselective synthesis campaigns and as a reference standard for chiral HPLC method validation, where equal peak areas for both enantiomers confirm column performance and method suitability prior to analysis of enantioenriched samples [1].

Chiral chromatography Method validation Racemic reference standard

C-Substitution at Position 6 Introduces Conformational Constraint Absent in Unsubstituted Morpholine-3-carboxylic Acid

The presence of a methyl substituent at the 6-position of the morpholine ring introduces an additional stereogenic center and steric bulk that is absent in the parent morpholine-3-carboxylic acid hydrochloride (CAS 66937-99-3, MW 167.59) . In morpholine ring systems, substituents preferentially adopt the equatorial position to minimize 1,3-diaxial interactions, with the conformational free energy difference (ΔG°) for a methyl group on a six-membered saturated heterocycle estimated at approximately 1.7 kcal/mol favoring the equatorial conformation [1]. This conformational bias arising from 6-methyl substitution restricts the rotational freedom of the morpholine ring relative to the unsubstituted analog, increasing the population of a single chair conformer and thereby enhancing the rigidity of the scaffold when incorporated into larger molecular architectures [2].

Conformational restriction β-amino acid scaffold Foldamer design

Recommended Application Scenarios for rac-(3R,6S)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride, cis Based on Quantitative Evidence


Peptidomimetic Design Requiring cis-Amide Bond Geometry and Type VI β-Turn Induction

The cis relative configuration of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is the essential feature for inducing type VI β-turn structures in synthetic peptides, a conformational property demonstrated by NMR and molecular modeling for the cis-Mor residue [1]. Researchers designing β-turn peptidomimetics where the cis amide geometry is required for biological activity—such as in gramicidin S analogs or VEGF-mimetic peptides incorporating morpholine β-amino acids [2]—should select this stereochemical series specifically. The hydrochloride salt provides ready-to-use aqueous solubility for solid-phase peptide synthesis without additional deprotection or salt-exchange steps.

Chiral HPLC Method Development and Enantiomeric Purity Validation

In its racemic form, this compound serves as an ideal reference standard for developing and validating chiral HPLC or SFC methods aimed at separating the (3R,6S) and (3S,6R) enantiomers [1]. The 1:1 enantiomeric ratio provides a baseline for assessing column resolution (Rs), peak symmetry, and limit of detection prior to analyzing enantioenriched reaction products. This application leverages the compound's defined racemic identity and avoids the higher cost and limited availability of separately procuring both single enantiomers.

Conformationally Constrained β-Amino Acid Scaffold for Fragment-Based Drug Discovery Libraries

The combination of a morpholine ring, a carboxylic acid handle, a secondary amine, and a methyl substituent at C6 provides a stereochemically dense scaffold with three points of diversification (N-alkylation, amide coupling at C3, and further functionalization at C6) [1]. The enhanced conformational rigidity imparted by the 6-methyl substituent, relative to unsubstituted morpholine-3-carboxylic acid, increases the probability of obtaining high-quality hits in fragment-based screening by reducing the entropic penalty upon target binding [2]. The racemic nature is acceptable for primary fragment screens where chirality can be resolved upon hit confirmation.

Synthesis of FXR-Modulating Compounds and Other Nuclear Receptor Ligands Incorporating Morpholine β-Amino Acids

Patent literature identifies 6-methylmorpholine-3-carboxylic acid derivatives as key intermediates in the preparation of Farnesoid X receptor (FXR) modulating compositions, with reported IC₅₀ values below 100 nM for elaborated final compounds [1]. The cis relative stereochemistry may be critical for the spatial orientation of substituents required for FXR binding pocket complementarity. The hydrochloride salt is the preferred starting material for N-Boc protection and subsequent coupling steps in the synthesis of such receptor modulators.

Quote Request

Request a Quote for rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.